

# Methyl 2-anilinobenzoate physical and chemical properties

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## Compound of Interest

Compound Name: 2-Anilinobenzoic acid methyl ester

Cat. No.: B2951894

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## An In-Depth Technical Guide to Methyl 2-Anilinobenzoate

For Researchers, Scientists, and Drug Development Professionals

### Abstract

Methyl 2-anilinobenzoate, also known as Methyl N-phenylanthranilate, is a significant organic compound within the fenamate class of molecules. As the methyl ester of N-phenylanthranilic acid, it serves as a crucial building block and intermediate in the synthesis of various biologically active compounds, most notably non-steroidal anti-inflammatory drugs (NSAIDs). This technical guide provides a comprehensive overview of the physical and chemical properties of Methyl 2-anilinobenzoate, detailed methodologies for its synthesis and characterization, and an exploration of its applications in drug discovery and development. The document is intended to be a valuable resource for researchers and scientists working in medicinal chemistry, organic synthesis, and pharmaceutical sciences.

### Introduction: The Significance of the Fenamate Scaffold

The N-phenylanthranilic acid (fenamic acid) scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a class of NSAIDs known as fenamates.<sup>[1]</sup> These compounds, including mefenamic acid and meclofenamic acid, exert their therapeutic effects primarily

through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain pathways.<sup>[2]</sup> Methyl 2-anilinobenzoate, as a direct derivative of this core structure, is a pivotal starting material and intermediate for the synthesis of more complex fenamate analogues. Its chemical structure, featuring a secondary amine linkage and a methyl ester, offers versatile sites for chemical modification, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.<sup>[3][4]</sup>

This guide will delve into the fundamental properties of Methyl 2-anilinobenzoate, providing the in-depth technical knowledge necessary for its effective utilization in a research and development setting.

## Physicochemical Properties of Methyl 2-Anilinobenzoate

Precise identification and understanding of a compound's physical and chemical properties are paramount for its application in synthesis and drug design. Methyl 2-anilinobenzoate is chemically distinct from the more commonly referenced Methyl 2-aminobenzoate (methyl anthranilate).

### Structural and General Properties

Below is a summary of the key identifying information for Methyl 2-anilinobenzoate.

| Property          | Value  | Source |
|-------------------|--|--------|
| IUPAC Name        | methyl 2-(phenylamino)benzoate   | [5]    |
| Synonyms          | Methyl N-phenylanthranilate,<br>N-Phenylanthranilic acid<br>methyl ester                               | [4]    |
| CAS Number        | 35708-19-1   | [5]    |
| Molecular Formula | C <sub>14</sub> H <sub>13</sub> NO <sub>2</sub>  | [5]    |
| Molecular Weight  | 227.26 g/mol   | [5]    |
| Appearance        | Not definitively specified in searches; likely a solid at room temperature based on related compounds. |        |

dot graph "Molecular\_Structure" { layout=neato; node [shape=plaintext]; edge [style=bold];  
} Figure 1. Chemical structure of Methyl 2-anilinobenzoate.

## Synthesis of Methyl 2-Anilinobenzoate

The synthesis of Methyl 2-anilinobenzoate is typically achieved in a two-step process: the formation of the N-phenylanthranilic acid backbone followed by esterification.

### Step 1: Synthesis of N-Phenylanthranilic Acid via Ullmann Condensation

The Ullmann condensation is a classical and robust method for the formation of carbon-nitrogen bonds, specifically for the arylation of amines.[6] This reaction involves the copper-catalyzed coupling of an aryl halide with an amine. In the synthesis of N-phenylanthranilic acid, 2-chlorobenzoic acid is reacted with aniline in the presence of a copper catalyst and a base.[7]

dot graph "Ullmann\_Condensation" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge

[fontname="Helvetica", fontsize=10];

} Figure 2. Workflow for the Ullmann Condensation.

### Experimental Protocol: Synthesis of N-Phenylanthranilic Acid

This protocol is a representative example of the Ullmann condensation for this synthesis.

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser, combine 2-chlorobenzoic acid (1 equivalent), aniline (2-3 equivalents), anhydrous potassium carbonate (1.5 equivalents), and a catalytic amount of copper(I) oxide.
- **Solvent:** While the reaction can be run neat in excess aniline, a high-boiling point solvent such as nitrobenzene or N-methylpyrrolidone can also be used.[\[6\]](#)
- **Reaction Conditions:** Heat the mixture to reflux (typically 180-210 °C) with vigorous stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Workup:** After cooling, remove the excess aniline by vacuum distillation. The residue is then dissolved in hot water and treated with activated charcoal to remove impurities.
- **Precipitation:** The hot solution is filtered, and the filtrate is acidified with a strong acid (e.g., hydrochloric acid) to precipitate the N-phenylanthranilic acid.
- **Purification:** The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).  
[\[8\]](#)

## Step 2: Esterification of N-Phenylanthranilic Acid

The carboxylic acid of N-phenylanthranilic acid is readily converted to its methyl ester, Methyl 2-anilinobenzoate, through standard esterification procedures. Fischer esterification is a common and effective method.

### Experimental Protocol: Fischer Esterification

- **Reaction Setup:** In a round-bottom flask, dissolve N-phenylanthranilic acid (1 equivalent) in an excess of methanol, which serves as both the reactant and the solvent.
- **Catalyst:** Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.
- **Reaction Conditions:** Heat the mixture to reflux for several hours until the reaction is complete, as monitored by TLC.
- **Workup:** Cool the reaction mixture and neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).
- **Extraction:** Extract the product into an organic solvent such as ethyl acetate. The organic layer is then washed with water and brine.
- **Purification:** Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to yield the crude Methyl 2-anilinobenzoate. Further purification can be achieved by column chromatography on silica gel.[3]

## Spectroscopic Characterization

The structural elucidation of Methyl 2-anilinobenzoate is confirmed through a combination of spectroscopic techniques.

### Infrared (IR) Spectroscopy

The IR spectrum of Methyl 2-anilinobenzoate will exhibit characteristic absorption bands for its key functional groups. Based on data for related N-phenylanthranilic acid esters, the following peaks are expected:[9]

- **N-H Stretch:** A sharp to moderately broad absorption band around 3300-3400  $\text{cm}^{-1}$ , characteristic of a secondary amine.
- **C=O Stretch (Ester):** A strong, sharp absorption band in the region of 1680-1730  $\text{cm}^{-1}$ , indicative of the carbonyl group of the ester.[3]
- **C-O Stretch (Ester):** An absorption band in the 1100-1300  $\text{cm}^{-1}$  region.

- Aromatic C=C Stretches: Multiple sharp peaks in the 1450-1600  $\text{cm}^{-1}$  range.
- Aromatic C-H Stretches: Peaks typically appearing just above 3000  $\text{cm}^{-1}$ .

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

The proton NMR spectrum of Methyl 2-anilinobenzoate is expected to show the following signals:[9]

- Aromatic Protons: A complex multiplet pattern in the range of  $\delta$  6.5-8.0 ppm, integrating to 9 protons, corresponding to the protons on the two phenyl rings.
- N-H Proton: A broad singlet, typically in the downfield region ( $\delta$  9.0-10.0 ppm), which may exchange with  $\text{D}_2\text{O}$ .
- Methyl Protons ( $-\text{OCH}_3$ ): A sharp singlet around  $\delta$  3.7-3.9 ppm, integrating to 3 protons.

The carbon NMR spectrum will show distinct signals for each carbon environment:

- Carbonyl Carbon ( $\text{C}=\text{O}$ ): A signal in the downfield region, typically around  $\delta$  165-175 ppm.
- Aromatic Carbons: Multiple signals in the aromatic region ( $\delta$  110-150 ppm).
- Methyl Carbon ( $-\text{OCH}_3$ ): A signal in the upfield region, typically around  $\delta$  50-55 ppm.

## Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For Methyl 2-anilinobenzoate ( $\text{C}_{14}\text{H}_{13}\text{NO}_2$ ), the molecular ion peak ( $\text{M}^+$ ) would be expected at  $m/z = 227$ .

## Chemical Reactivity and Applications in Drug Development

The chemical reactivity of Methyl 2-anilinobenzoate is centered around its three main functional components: the secondary amine, the ester, and the aromatic rings.

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dot graph "Reactivity_Hub" { node [shape=Mrecord, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10];
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} Figure 3. Key reactivity sites of Methyl 2-anilinobenzoate.

## Key Chemical Transformations

- **N-Alkylation/N-Acylation:** The secondary amine is nucleophilic and can undergo alkylation or acylation to introduce various substituents, allowing for the synthesis of a diverse library of fenamate analogues.
- **Ester Hydrolysis:** The methyl ester can be hydrolyzed under acidic or basic conditions to yield the parent N-phenylanthranilic acid, which can then be used in other coupling reactions (e.g., amide bond formation).
- **Electrophilic Aromatic Substitution:** The two aromatic rings can undergo electrophilic substitution reactions, although the substitution pattern will be directed by the existing activating (amine) and deactivating (ester) groups.

## Role in Drug Discovery

The primary application of Methyl 2-anilinobenzoate in drug development is as a key intermediate in the synthesis of fenamate-based NSAIDs and other potential therapeutic agents.<sup>[1][3][4]</sup> By modifying the core structure of Methyl 2-anilinobenzoate, researchers can:

- **Develop Novel NSAIDs:** Create new analogues with potentially improved efficacy, selectivity (e.g., COX-2 selectivity), or a more favorable side-effect profile (e.g., reduced gastrointestinal toxicity).
- **Explore Other Therapeutic Areas:** The fenamate scaffold has been investigated for its potential in other therapeutic areas, including neurodegenerative diseases and cancer, making Methyl 2-anilinobenzoate a valuable starting point for such exploratory research.<sup>[2]</sup>

## Safety, Handling, and Storage

As a laboratory chemical, Methyl 2-anilinobenzoate should be handled with appropriate safety precautions. While a specific Safety Data Sheet (SDS) for this compound is not readily available in the public domain, general guidelines for handling aromatic amines and esters should be followed.

- **Personal Protective Equipment (PPE):** Wear standard laboratory attire, including safety glasses, a lab coat, and chemical-resistant gloves.
- **Handling:** Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any potential dust or vapors. Avoid contact with skin and eyes.
- **Storage:** Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

## Conclusion

Methyl 2-anilinobenzoate is a valuable and versatile chemical intermediate with significant applications in the field of drug discovery and development. Its direct relationship to the fenamate class of NSAIDs makes it a compound of high interest for medicinal chemists. This technical guide has provided a comprehensive overview of its physicochemical properties, synthesis, characterization, and applications. By understanding the fundamental chemistry of Methyl 2-anilinobenzoate, researchers are better equipped to utilize this compound in the rational design and synthesis of novel therapeutic agents.

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